molecular formula C12H10N2S B13869809 6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole

6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole

Cat. No.: B13869809
M. Wt: 214.29 g/mol
InChI Key: NRWGOGXBPPCWIU-UHFFFAOYSA-N
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Description

6-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a fused ring system combining a pyrrole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the annulation of the pyrrole ring to the thiazole ring. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a thiazole derivative with a pyrrole derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the benzyl moiety.

Scientific Research Applications

6-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive molecules.

Mechanism of Action

The mechanism of action of 6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

6-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of the benzyl group, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C12H10N2S/c1-2-4-9(5-3-1)6-10-7-13-12-11(10)15-8-14-12/h1-5,7-8,13H,6H2

InChI Key

NRWGOGXBPPCWIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC3=C2SC=N3

Origin of Product

United States

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